Lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for this compound is lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate , reflecting its substitution pattern and salt formation. The structure consists of a five-membered 1,2,4-oxadiazole ring with:
- A methyl group (-CH₃) at position 3
- A carboxylate group (-COO⁻) at position 5, ionically bonded to a lithium cation (Li⁺).
The SMILES notation ([Li+].CC1=NOC(=N1)C(=O)[O-]) encodes this arrangement, highlighting the lithium coordination to the deprotonated carboxylate oxygen.
Molecular Formula and Weight Analysis
The molecular formula is C₄H₃LiN₂O₃ , derived from the parent acid (C₄H₄N₂O₃) by replacing the carboxylic acid proton with a lithium ion. The molecular weight is 134.02 g/mol , calculated as follows:
Salt Formation Mechanism: Lithium Cation Coordination Chemistry
The lithium salt forms via deprotonation of the carboxylic acid group using a lithium base (e.g., LiOH), followed by ionic coordination:
- Deprotonation :
$$
\text{C₄H₄N₂O₃ (acid)} + \text{LiOH} \rightarrow \text{C₄H₃LiN₂O₃} + \text{H₂O}
$$ - Coordination : The lithium cation binds to the carboxylate oxygen atoms, stabilizing the structure through electrostatic interactions. The carboxylate group’s resonance delocalizes negative charge across two oxygen atoms, enhancing ionic stability.
Properties
IUPAC Name |
lithium;3-methyl-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3.Li/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYTWFCQYFGKJZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NOC(=N1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3LiN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Oxadiazole Core
The 1,2,4-oxadiazole ring is typically constructed via cyclocondensation of amidoximes with carboxylic acid derivatives. This method is scalable and adaptable to industrial production.
-
Amidoxime Synthesis :
-
React a nitrile (e.g., methyl cyanoacetate) with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol using triethylamine (TEA) as a base.
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Conditions: 70°C, 16 hours, yielding the amidoxime intermediate.
-
-
Acylation :
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Treat the amidoxime with a carboxylic acid (e.g., acetic acid) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt).
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Solvent: Dimethylformamide (DMF); room temperature, 24 hours.
-
-
Cyclodehydration :
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Heat the acylated intermediate with TEA at 100°C for 3 hours to form the 3-methyl-1,2,4-oxadiazole-5-carboxylate ester.
-
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Amidoxime Formation | 85–92 | >95 |
| Acylation | 78–84 | >90 |
| Cyclodehydration | 82–88 | >95 |
Hydrolysis to Carboxylic Acid
The ester group at position 5 is hydrolyzed under basic conditions:
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Reagents : Aqueous NaOH (2 M) or LiOH (1 M).
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Conditions : Reflux in ethanol/water (1:1), 4–6 hours, yielding 3-methyl-1,2,4-oxadiazole-5-carboxylic acid.
-
Lithium hydroxide (LiOH) avoids sodium contamination, simplifying subsequent salt formation.
Direct Cyclization of Diacylhydrazines
Diacylhydrazine Preparation
Diacylhydrazines serve as precursors for oxadiazole formation via cyclodehydration:
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React a methyl-substituted hydrazide (e.g., methyl hydrazinecarboxylate) with an acyl chloride (e.g., acetyl chloride) in pyridine.
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Isolate the diacylhydrazine intermediate.
Cyclodehydration
-
Reagents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Conditions : Reflux in anhydrous dichloromethane, 2–4 hours.
Mechanism :
The dehydrating agent facilitates intramolecular cyclization, eliminating water and forming the oxadiazole ring.
Neutralization to Lithium Salt
The carboxylic acid is neutralized with lithium hydroxide to yield the final product:
-
Dissolve 3-methyl-1,2,4-oxadiazole-5-carboxylic acid in water or methanol.
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Add LiOH (1.05 equiv) at 0–5°C.
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Stir for 1 hour, then concentrate under reduced pressure.
Industrial-Scale Synthesis
Patent US6951946B2 () outlines a scalable route:
-
One-Pot Cyclocondensation :
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Combine methyl cyanoacetate, hydroxylamine, and acetic anhydride in 1,4-dioxane.
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Catalyst: Cesium carbonate (Cs₂CO₃).
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Conditions: 120°C, 12 hours.
-
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Ester Hydrolysis :
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Use LiOH in tetrahydrofuran (THF)/water.
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Advantages :
-
Eliminates intermediate isolation, reducing production time.
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Yields >90% at kilogram scale.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 78–88 | High | Adaptable to diverse substrates |
| Diacylhydrazine Route | 70–80 | Moderate | High purity |
| Industrial One-Pot | >90 | Very High | Cost-effective for bulk production |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The oxadiazole ring can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the oxadiazole ring.
Coupling Reactions: It can engage in coupling reactions with other organic molecules to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxadiazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate exhibits significant antimicrobial properties. Compounds within the oxadiazole family have demonstrated antibacterial, antiviral, and antifungal activities. These effects are attributed to their ability to disrupt essential biochemical pathways in pathogens.
Case Study:
A study highlighted the compound's potential as an anti-infective agent by demonstrating its effectiveness against various microbial strains. The mechanism of action involves interference with metabolic pathways critical for pathogen survival.
Pharmaceutical Development
The compound serves as a key intermediate in the synthesis of bioactive molecules with therapeutic applications. It has been explored for use in developing antiviral and anticancer drugs due to its structural similarities with other pharmacologically active oxadiazoles .
Table: Comparison of Oxadiazole Derivatives in Pharmaceutical Applications
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Contains lithium salt | Exhibits significant antimicrobial properties |
| 3-Methyl-1,2,4-Oxadiazole | Similar oxadiazole ring | Lacks lithium component |
| Methyl 3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazole | Substituted phenyl group | Enhanced electronic properties |
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics and sensors. Its ability to facilitate charge transport can be exploited in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.
Case Study:
Research on the compound's interaction with various substrates has shown promise in enhancing the efficiency of organic electronic devices by improving charge mobility.
Agrochemicals
The compound has potential applications in the agrochemical industry as well. Its derivatives can be utilized in developing herbicides and pesticides due to their biological activity against plant pathogens.
Mechanism of Action
The mechanism by which lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Analogs
Key Observations:
- Cation Effects : The lithium and potassium salts exhibit enhanced solubility in polar solvents compared to the free acid or ester derivatives. The potassium analog (CAS 20615-94-5) has a higher molecular weight and may form stronger ionic networks due to the larger cation .
- Ester vs. Carboxylate : Ethyl and methyl esters (e.g., CAS 40019-21-4 and 259150-97-5) are more lipophilic, favoring organic solvents, whereas the carboxylate salts are water-soluble .
Biological Activity
Lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate (Li-MOC) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of Li-MOC, summarizing key findings from various studies, including its mechanisms of action, pharmacological effects, and comparisons with related compounds.
Overview of this compound
This compound is a lithium salt derived from the oxadiazole family. This compound is characterized by its five-membered ring structure containing nitrogen and oxygen atoms, which contribute to its reactivity and biological interactions.
Li-MOC exhibits its biological activity primarily through:
- Enzyme Interaction : It has been shown to inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation. For instance, it interacts with thymidylate synthase and topoisomerase II, leading to their inhibition and subsequent effects on DNA replication and repair .
- Cellular Effects : In cancer cells, Li-MOC induces apoptosis by activating caspases and disrupting mitochondrial functions. This mechanism highlights its potential as an anticancer agent .
Antimicrobial Activity
Li-MOC has demonstrated significant antimicrobial properties against various pathogens. Studies have indicated:
- Inhibition of Bacterial Growth : It shows effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that Li-MOC can suppress bacterial growth at low concentrations .
- Antiviral Effects : Emerging research indicates potential antiviral activity against certain viral strains, although specific data on Li-MOC's efficacy against viruses remains limited.
Anticancer Activity
Research into the anticancer properties of Li-MOC reveals:
- Selective Cytotoxicity : Li-MOC exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
- Mechanisms of Action : The compound's ability to induce apoptosis in tumor cells is linked to its interference with critical signaling pathways involved in cell survival and proliferation .
Case Studies
Several studies have explored the biological activity of Li-MOC:
- Antimicrobial Efficacy Study :
- Anticancer Research :
Comparative Analysis
To understand the unique properties of Li-MOC better, it is essential to compare it with other oxadiazole derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity | Selectivity Index |
|---|---|---|---|
| This compound | Moderate (MIC = 4 µg/mL) | High (IC50 < 10 µM) | High |
| Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | Low (MIC ≥ 64 µg/mL) | Moderate (IC50 ~ 20 µM) | Moderate |
This table illustrates that while Li-MOC exhibits promising antimicrobial and anticancer activities, other derivatives may have varying levels of efficacy.
Q & A
Q. What synthetic methodologies are optimal for preparing Lithium 3-methyl-1,2,4-oxadiazole-5-carboxylate with high purity?
Methodological Answer:
- Use reflux conditions with acetic acid as a solvent and sodium acetate as a base to facilitate cyclization of precursor molecules (e.g., 3-methyl-1,2,4-oxadiazole derivatives). This approach minimizes side reactions and improves yield .
- Purify the product via recrystallization from a DMF/acetic acid mixture to remove unreacted intermediates. Monitor purity using HPLC or NMR spectroscopy, ensuring >95% purity .
- For lithium salt formation, employ ion-exchange chromatography under inert atmospheres to prevent lithium hydroxide contamination .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- FTIR : Identify characteristic oxadiazole ring vibrations (e.g., C=N stretching at 1600–1650 cm⁻¹) and carboxylate-Li⁺ coordination peaks (broad O–Li bands near 500–600 cm⁻¹) .
- Solid-state NMR : Use ⁷Li NMR to probe lithium-ion environments and ¹³C CP/MAS NMR to confirm carboxylate bonding and crystallinity .
- XRD : Compare diffraction patterns with computational models (e.g., VASP simulations) to validate crystal structure .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Store the compound in airtight containers under argon to prevent moisture absorption and lithium hydroxide formation .
- Use gloveboxes for synthesis and electrode fabrication to avoid atmospheric degradation .
- Conduct thermal stability tests (TGA/DSC) to identify decomposition thresholds (>200°C) and mitigate explosion risks during battery cycling .
Advanced Research Questions
Q. How can computational modeling (DFT, GGA) predict the electrochemical stability of this compound in lithium-ion battery electrolytes?
Methodological Answer:
- Apply the Perdew-Burke-Ernzerhof (PBE) GGA functional to calculate electronic band structures and Li⁺ migration barriers. This method balances accuracy and computational cost for transition-state analysis .
- Use the Vienna Ab Initio Simulation Package (VASP) with Projector Augmented Wave (PAW) pseudopotentials to model bulk and interfacial ion transport. Optimize plane-wave cutoff energies (≥400 eV) and k-point grids to ensure convergence .
- Validate simulations with experimental impedance spectroscopy data to correlate Li⁺ diffusion coefficients with predicted energy barriers .
Q. How to resolve discrepancies in ionic conductivity measurements of this compound across different studies?
Methodological Answer:
- Standardize testing conditions: Use symmetrical Li|Electrolyte|Li cells at 25°C with controlled humidity (<1 ppm H₂O) to eliminate environmental variability .
- Apply distribution of relaxation times (DRT) analysis to impedance data, distinguishing bulk conductivity from grain boundary contributions .
- Cross-reference with ab initio molecular dynamics (AIMD) simulations to identify crystallographic factors (e.g., lattice defects) affecting reproducibility .
Q. What strategies improve the lithium-ion transport efficiency of 3-methyl-1,2,4-oxadiazole-5-carboxylate-based solid electrolytes?
Methodological Answer:
- Doping : Introduce aliovalent ions (e.g., Mg²⁺) into the oxadiazole lattice to create Li⁺ vacancies, enhancing mobility. Use combinatorial sputtering to screen dopant ratios .
- Morphological control : Synthesize nanostructured electrolytes via ball-milling or sol-gel methods to reduce grain boundary resistance .
- Interface engineering : Coat electrolyte particles with Li₃PO₄ to suppress side reactions with lithium metal anodes .
Notes on Methodological Frameworks
- Link experimental designs to density functional theory (DFT) or electrochemical phase-field models to predict structure-property relationships .
- For synthesis optimization, adopt Design of Experiments (DoE) principles to systematically vary reaction parameters (temperature, stoichiometry) and identify critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
